

# GNE-495: Application Notes and Protocols for Researchers

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: GNE-495  
Cat. No.: B15607992

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These application notes provide comprehensive details on the solubility of **GNE-495**, a potent and selective inhibitor of Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4), in various solvents.<sup>[1][2]</sup> This document also includes detailed protocols for solubility determination and stock solution preparation, alongside diagrams illustrating the relevant signaling pathway and experimental workflows.

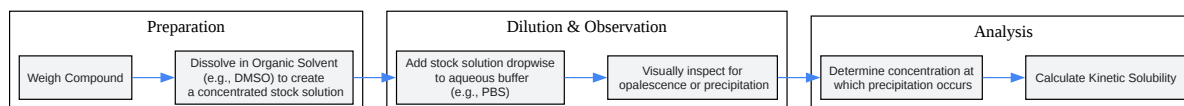
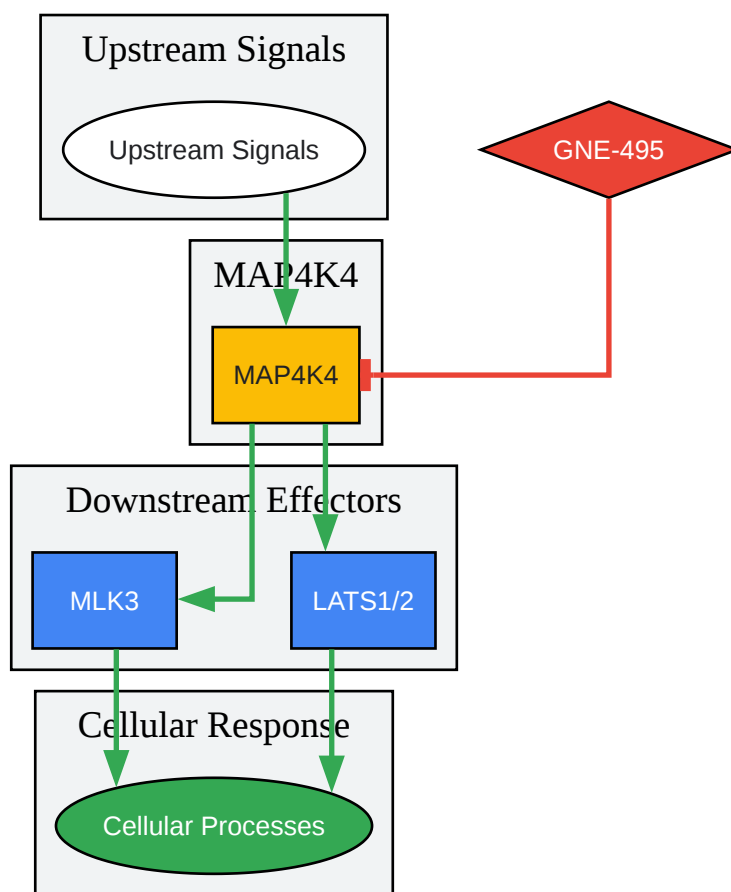
## GNE-495 Solubility Data

The solubility of **GNE-495** has been determined in several common laboratory solvents. The quantitative data is summarized in the table below for easy comparison. It is important to note that for DMSO, the use of sonication and fresh, non-hygroscopic solvent is recommended to achieve optimal dissolution.<sup>[1][3]</sup>

Solvent	Concentration (mg/mL)	Molar Concentration (mM)	Notes
DMSO	2 - 5	4.93 - 5.35	Sonication is recommended.[1][4] Use of newly opened, non-hygroscopic DMSO is crucial as absorbed moisture can significantly impact solubility.[3]
DMF	5	Not Specified	
DMSO:PBS (pH 7.2) (1:7)	0.125	Not Specified	
Ethanol	Slightly Soluble	Not Specified	

## Signaling Pathway of GNE-495

**GNE-495** is a potent and specific inhibitor of MAP4K4, with an IC<sub>50</sub> of 3.7 nM.[1] MAP4K4 is a key upstream regulator in multiple signaling cascades, including the Hippo pathway, which is crucial for controlling organ size and cell proliferation.[5][6] **GNE-495** exerts its effects by inhibiting the kinase activity of MAP4K4, thereby preventing the phosphorylation and activation of its downstream targets, such as Mixed Lineage Kinase 3 (MLK3) and Large Tumor Suppressor Kinases 1 and 2 (LATS1/2).[5][6][7] Inhibition of these pathways has been shown to impact processes like retinal angiogenesis.[2][7]



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